1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
CAS No.: 1021253-89-3
Cat. No.: VC8434085
Molecular Formula: C20H19FN4O2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021253-89-3 |
|---|---|
| Molecular Formula | C20H19FN4O2 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
| Standard InChI | InChI=1S/C20H19FN4O2/c21-16-7-9-17(10-8-16)23-20(27)22-13-4-14-25-19(26)12-11-18(24-25)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H2,22,23,27) |
| Standard InChI Key | OCQUYBNIDGVMRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=C(C=C3)F |
Introduction
1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a complex organic compound with a molecular formula of C20H19FN4O and a molecular weight of 366.4 g/mol . This compound belongs to the urea class, incorporating a pyridazinyl moiety, which is known for its diverse biological activities. The presence of a fluorophenyl group and a phenylpyridazinyl moiety suggests potential applications in pharmaceuticals, given the common use of such structures in drug design.
Synthesis and Preparation
The synthesis of 1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea typically involves the reaction of 4-fluorophenyl isocyanate with an amine precursor that contains the pyridazinyl moiety. This process requires careful control of reaction conditions to ensure high yield and purity.
Biological Activity and Potential Applications
While specific biological activity data for 1-(4-fluorophenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is limited, compounds with similar structures have shown promise in various therapeutic areas. The pyridazinyl ring is known for its involvement in compounds with anti-inflammatory, antimicrobial, and anticancer properties. The fluorophenyl group can enhance the compound's lipophilicity, potentially improving its bioavailability.
Safety and Handling
Handling of this compound should follow standard laboratory safety protocols due to its potential chemical reactivity and unknown biological effects. Protective equipment, including gloves and goggles, should be worn, and work should be conducted in a well-ventilated area.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume